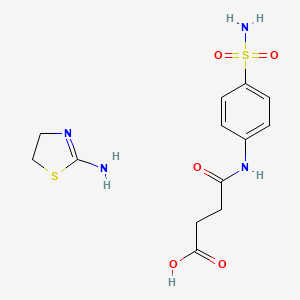
4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid is a complex organic compound that combines a thiazole ring with an amine group and a sulfonamide-substituted butanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the thiazole ring.
For the preparation of 4-oxo-4-(4-sulfamoylanilino)butanoic acid, a common method involves the reaction of 4-aminobenzenesulfonamide with succinic anhydride . This reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1,3-thiazol-2-amine and 4-oxo-4-(4-sulfamoylanilino)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Solvents: Ethanol, dichloromethane, acetonitrile
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Alkylated or acylated thiazole derivatives
Scientific Research Applications
4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid has a wide range of applications in scientific research:
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid involves its interaction with specific molecular targets. For instance, the sulfonamide moiety can bind to the active site of bacterial enzymes, inhibiting their function and leading to antibacterial effects . Additionally, the thiazole ring can interact with DNA or proteins, disrupting their normal function and exerting cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dihydro-1,3-thiazole: Shares the thiazole ring structure but lacks the sulfonamide and butanoic acid moieties.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring with a bromophenyl substituent, differing in its functional groups.
2-Amino-1,3,4-thiadiazole: Similar in having a nitrogen-containing heterocycle but with a different ring structure.
Uniqueness
4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid is unique due to its combination of a thiazole ring with a sulfonamide-substituted butanoic acid. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
The compound 4,5-Dihydro-1,3-thiazol-2-amine; 4-oxo-4-(4-sulfamoylanilino)butanoic acid is noteworthy due to its potential biological activities. It combines a thiazole moiety known for various pharmacological properties with a sulfonamide derivative, which is widely recognized for its antibacterial effects. This article explores the biological activity of this compound, focusing on its antimicrobial properties and other relevant therapeutic potentials.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes a thiazole ring and a sulfonamide group, which are critical for its biological activity.
Antimicrobial Properties
- Mechanism of Action : The thiazole ring contributes to the compound's ability to inhibit bacterial growth through interference with metabolic pathways. The sulfonamide component is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
- Antibacterial Activity : Research indicates that derivatives of thiazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) ranging from 32 μg/mL to 47 μg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some studies have reported antifungal properties against strains like Candida albicans and Aspergillus niger, with inhibition rates comparable to established antifungal agents .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiazole derivatives, the compound demonstrated potent activity against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated an MIC of 32 μg/mL, which was lower than that of standard antibiotics like streptomycin .
| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 40 (Streptomycin) |
| Escherichia coli | 40 | 50 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 32 | 35 (Gentamicin) |
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of similar compounds found that derivatives exhibited significant inhibition against Candida albicans, with an MIC of around 24 μg/mL compared to fluconazole's MIC of 26 μg/mL .
| Fungal Strain | MIC (μg/mL) | Standard Antifungal (MIC) |
|---|---|---|
| Candida albicans | 24 | 26 (Fluconazole) |
| Aspergillus niger | 30 | 28 (Itraconazole) |
Research Findings
Properties
CAS No. |
171088-77-0 |
|---|---|
Molecular Formula |
C13H18N4O5S2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid |
InChI |
InChI=1S/C10H12N2O5S.C3H6N2S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;4-3-5-1-2-6-3/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);1-2H2,(H2,4,5) |
InChI Key |
LMCSSVHPMMTPCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)N.C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















